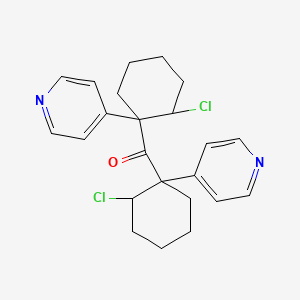
2-((5-Bromopyridin-2-yl)oxy)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-Bromopyridin-2-yl)oxy)-2-methylpropanoic acid is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromopyridin-2-yl)oxy)-2-methylpropanoic acid typically involves the reaction of 5-bromopyridin-2-ol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 5-bromopyridin-2-ol attacks the carbon atom of the bromo group in 2-bromo-2-methylpropanoic acid, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of appropriate solvents, catalysts, and purification techniques.
化学反応の分析
Types of Reactions
2-((5-Bromopyridin-2-yl)oxy)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
2-((5-Bromopyridin-2-yl)oxy)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((5-Bromopyridin-2-yl)oxy)-2-methylpropanoic acid depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The bromine atom in the pyridine ring can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for its molecular targets.
類似化合物との比較
Similar Compounds
2-((5-Bromopyridin-2-yl)oxy)acetic acid: Similar structure but with an acetic acid moiety instead of a methylpropanoic acid moiety.
2-(5-Bromopyridin-2-yl)acetonitrile: Contains a nitrile group instead of a carboxylic acid group.
Uniqueness
2-((5-Bromopyridin-2-yl)oxy)-2-methylpropanoic acid is unique due to its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity. The presence of the bromine atom and the methylpropanoic acid moiety can influence its solubility, stability, and interaction with other molecules.
特性
分子式 |
C9H10BrNO3 |
|---|---|
分子量 |
260.08 g/mol |
IUPAC名 |
2-(5-bromopyridin-2-yl)oxy-2-methylpropanoic acid |
InChI |
InChI=1S/C9H10BrNO3/c1-9(2,8(12)13)14-7-4-3-6(10)5-11-7/h3-5H,1-2H3,(H,12,13) |
InChIキー |
LJLFXXCGBSFJLY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)O)OC1=NC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






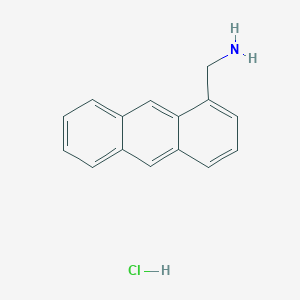
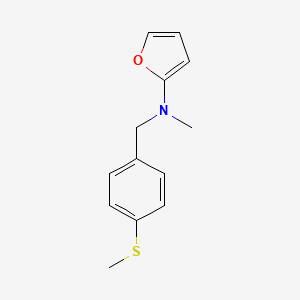
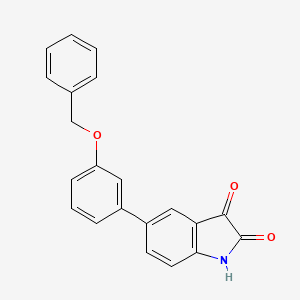

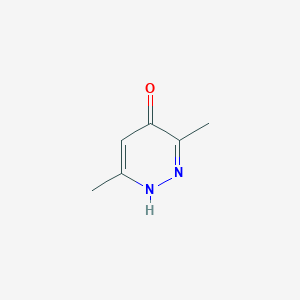

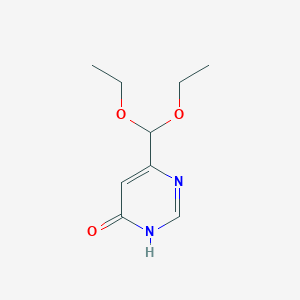
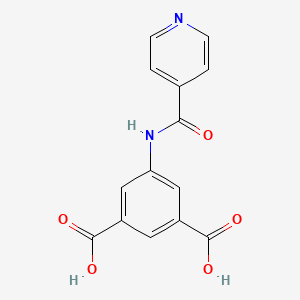
![3-Ethyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B15053040.png)
